molecular formula C31H30ClN5O3S2 B1574197 WEHI-539 hydrochloride

WEHI-539 hydrochloride

Número de catálogo: B1574197
Peso molecular: 620.18
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

WEHI-539, has high affinity (subnanomolar) and selectivity for BCL-XL and potently kills cells by selectively antagonizing its prosurvival activity. WEHI-539 has a high affinity for BCL-XL (IC50 = 1.1 nM). The prosurvival BCL-2 family protein BCL-XL is often overexpressed in solid tumors and renders malignant tumor cells resistant to anticancer therapeutics. The optimized compound, WEHI-539 interacts with residues in the P4 pocket and adopts a distinct binding mode compared to ABT-737. WEHI-539 induces apoptosis in MEFs only if they lack MCL-1 supports the notion that cell killing induced by WEHI-539 is due to direct inhibition of BCL-XL. Accordingly, restoring expression of MCL-1 in mcl-1 knockout cells renders them highly resistant to WEHI-539. WEHI-539 could only kill cells that contained BAK(fig). This observation was confirmed in MEFs where both the amount and activity of MCL-1 were abrogated by expression of its natural and selective BH3-only ligand NOXA. Cytochrome c release and caspase-3 processing confirmed that WEHI-539 induces apoptosis in BAX-deficient MEF cells expressing BIM2A but not in their BAK-deficient counterparts. Remarkably, WEHI-539 efficiently triggered the killing of platelets purified from mice or humans in culture. 

Aplicaciones Científicas De Investigación

  • BCL-XL Inhibition and Cancer Research : WEHI-539 is recognized for its potent and selective inhibition of BCL-XL, a protein often overexpressed in solid tumors, leading to resistance to anticancer therapies. This compound is effective in inducing apoptotic responses in malignant tumor cells, especially those reliant on BCL-XL for survival, making it a valuable tool in cancer research. Its ability to distinguish the roles of BCL-XL from other prosurvival proteins in both normal and malignant cells is notable (Lessene et al., 2013).

  • Synergy with Chemotherapy in Ovarian Cancer : In the context of ovarian cancer, WEHI-539 has shown potential in enhancing the effectiveness of carboplatin, a common chemotherapy drug. Studies indicate that its mechanism of targeting BCL-XL is essential for this synergistic effect, highlighting its potential in developing more effective cancer treatment strategies (Abed et al., 2016).

  • Breast Cancer Treatment and Bioenergetics : Research involving breast cancer cells has demonstrated that inhibitors like WEHI-539, which selectively target BCL-XL, can significantly affect mitochondrial ATP production. This indicates a role beyond just inducing cell death, impacting cancer metabolism and suggesting potential in combination therapies with glycolysis inhibitors for enhanced cancer treatment effectiveness (Lucantoni et al., 2018).

  • Role in Mitochondrial Inner Membrane Dynamics : WEHI-539's ability to inhibit the anti-apoptotic activity of BCL-XL has implications in neurological research as well. It is observed to influence the mitochondrial inner membrane potential, which is crucial in understanding neurodegenerative diseases and brain injuries. Low concentrations of WEHI-539 have shown neuroprotective properties, making it a potential candidate for therapeutic interventions in brain injuries (Park et al., 2017).

Propiedades

Fórmula molecular

C31H30ClN5O3S2

Peso molecular

620.18

Sinónimos

(E)-5-(3-(4-(aminomethyl)phenoxy)propyl)-2-(8-(2-(benzo[d]thiazol-2-yl)hydrazono)-5,6,7,8-tetrahydronaphthalen-2-yl)thiazole-4-carboxylic acid

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.